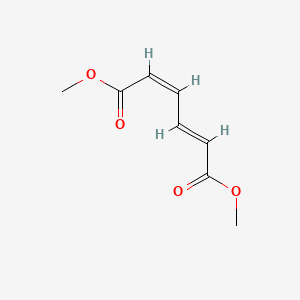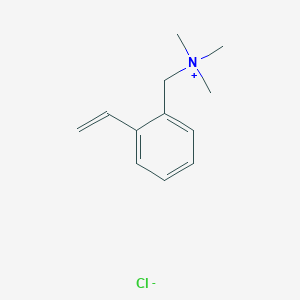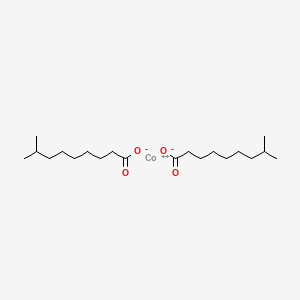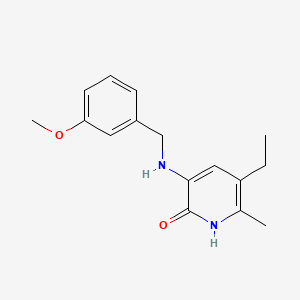
Cobalt(II) isodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) isodecanoate is an organometallic compound with the chemical formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Co(CH3COO)2+2C9H19COOH→Co(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with isodecanoic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Cobalt(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The isodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Cobalt(III) isodecanoate or cobalt(III) oxide.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
科学研究应用
Cobalt(II) isodecanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Material Science: It is employed in the synthesis of cobalt-based nanomaterials and thin films.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is used in the development of sensors for detecting environmental pollutants.
作用机制
The mechanism by which cobalt(II) isodecanoate exerts its effects depends on the specific application. In catalysis, the cobalt center acts as an active site for the reaction, facilitating the transformation of substrates. In biological systems, cobalt(II) can interact with biomolecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.
相似化合物的比较
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt with similar catalytic properties.
Cobalt(II) chloride: Used in similar applications but has different solubility and reactivity profiles.
Cobalt(II) nitrate: Often used in the synthesis of cobalt-based materials.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand environment, which can influence its solubility, stability, and reactivity. The isodecanoate ligands provide a hydrophobic environment, making it suitable for applications in non-polar solvents and organic media.
属性
CAS 编号 |
84255-53-8 |
|---|---|
分子式 |
C20H38CoO4 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI 键 |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)






